molecular formula C6H6BClFNO2 B2705323 (6-Amino-3-chloro-2-fluorophenyl)boronic acid CAS No. 1802430-56-3

(6-Amino-3-chloro-2-fluorophenyl)boronic acid

Cat. No.: B2705323
CAS No.: 1802430-56-3
M. Wt: 189.38
InChI Key: DFVBNYAMTHHWMF-UHFFFAOYSA-N
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Description

(6-Amino-3-chloro-2-fluorophenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at the 6-, 3-, and 2-positions, respectively. For instance, 3-Bromo-2-chloro-6-fluorophenylboronic acid (CAS 1451393-16-0) shares a similar halogenated substitution pattern, with a predicted pKa of 7.05 and molecular weight of 253.26 g/mol . The amino group in the target compound likely enhances solubility and modulates electronic effects, influencing its reactivity and binding to biological targets, as seen in other amino-substituted boronic acids like 4-amino-3-fluorophenylboronic acid hydrochloride .

Properties

IUPAC Name

(6-amino-3-chloro-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVBNYAMTHHWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-3-chloro-2-fluorophenyl)boronic acid typically involves the reaction of boronic acid derivatives with substituted anilines under controlled conditions . One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals, especially in the development of targeted therapies for cancer and other diseases. Its unique structure allows for modifications that enhance drug efficacy and reduce side effects. For example, studies have shown that derivatives of boronic acids can replace nitro groups in antiandrogens, leading to potential treatments for prostate cancer .

Case Study: Antiandrogen Development
Research has demonstrated that the replacement of nitro groups with boronic acids in antiandrogen compounds can significantly impact their binding affinity to androgen receptors. In vitro tests on various cancer cell lines, including prostate and liver cancer cells, indicated promising anti-proliferative activities .

Organic Synthesis

Cross-Coupling Reactions
(6-Amino-3-chloro-2-fluorophenyl)boronic acid is extensively used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This reaction is favored due to its mild conditions and high functional group tolerance.

Reaction Type Description
Suzuki-MiyauraCoupling of aryl halides with boronic acids under palladium catalysis
ApplicationSynthesis of biaryl compounds for pharmaceuticals and materials

Material Science

Advanced Materials Development
The compound is utilized in creating advanced materials such as polymers and nanomaterials. Its boronic acid functionality allows researchers to tailor material properties for specific applications in electronics and sensors.

Case Study: Nanomaterials
Research has indicated that incorporating boronic acids into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Bioconjugation

Targeted Drug Delivery Systems
The ability of this compound to form stable bonds with biomolecules is leveraged in bioconjugation processes. This application is crucial for developing targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects.

Agrochemical Research

Potential Applications in Agrochemicals
Emerging studies suggest that this compound may have applications in developing new pesticides or herbicides. Its structural properties could lead to more effective and environmentally friendly agrochemical products.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Amino Substitution: Halogens (Cl, F, Br) increase lipophilicity and electron-withdrawing effects, lowering pKa and enhancing binding to electrophilic targets like proteases . Amino groups improve water solubility and enable hydrogen bonding, critical for interactions with serine residues in enzymes .
  • Steric Effects : Bulky substituents (e.g., naphthalene in 6-hydroxynaphthalen-2-yl boronic acid) enhance target selectivity but may reduce solubility, as seen in precipitation issues with pyren-1-yl boronic acid .

Anticancer Activity

  • Phenanthren-9-yl boronic acid : Exhibits cytotoxic effects in triple-negative breast cancer (4T1 cells) with IC₅₀ = 0.2251 µM .
  • FL-166 (bifunctional aryl boronic acid) : Inhibits SARS-CoV-2 3CLpro protease with Ki = 40 nM, leveraging boronic acid reactivity with serine residues .
  • Target Compound Potential: The amino group in this compound may enhance interactions with cancer-related targets (e.g., HDACs or proteases) compared to non-amino analogues .

Enzyme Inhibition

  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieves 50% appressorium inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Protease Inhibition : Boronic acids with optimized pKa (near physiological pH) show stronger binding to serine proteases, as seen in β-amido boronic acids (MST binding at 5–20 µM) .

Solubility and Stability Challenges

  • Precipitation Issues : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acids precipitate in culture media, limiting assay reliability .
  • Hydrolysis Risks : Boronic acids with high pKa (>8) are prone to hydrolysis under physiological conditions, reducing bioavailability .

Biological Activity

(6-Amino-3-chloro-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and implications for drug development, supported by diverse research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a chlorinated and fluorinated aromatic ring, with an amino group at the para position relative to the boronic acid. This configuration enhances its solubility and reactivity, while the presence of chlorine and fluorine introduces unique electronic properties that may influence biological interactions.

1. Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit promising anticancer activity. The mechanism often involves the inhibition of proteasomes, which are critical for degrading proteins that regulate cell cycle and apoptosis. By disrupting this process, these compounds can induce cancer cell death .

2. Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and certain kinases. The specific functional groups in this compound may enhance its selectivity and potency against these targets, making it a valuable candidate for further studies in enzyme inhibition .

3. Antimycobacterial Activity

Preliminary studies have suggested that derivatives of boronic acids can exhibit antimycobacterial properties. Although specific data on this compound's activity against Mycobacterium tuberculosis is limited, structural analogs have shown promise in this area, indicating potential for future exploration .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into how variations in substituents affect activity:

Compound NameKey FeaturesUnique Aspects
4-Amino phenylboronic acidSimple amine substitutionLacks halogen atoms, potentially less reactive
5-Chloro-2-fluorophenylboronic acidDifferent substitution patternMay exhibit different biological activity
3-Amino phenylboronic acidSimilar amine functionalityDifferent positioning may affect reactivity

The combination of halogen substituents and an amino group in this compound is particularly noteworthy as it influences both chemical reactivity and biological activity.

Case Study 1: Anticancer Activity

A study evaluating a series of boron-containing compounds demonstrated that those with similar structures to this compound showed significant inhibition of human cancer cell lines. The most potent analogs had IC50 values in the low micromolar range, highlighting the potential of these compounds as anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, compounds structurally related to this compound were tested against various kinases. Results indicated that modifications to the boron atom's environment could enhance binding affinity and selectivity for specific enzymes, paving the way for targeted therapeutic applications .

Q & A

Q. What are the key considerations for synthesizing (6-amino-3-chloro-2-fluorophenyl)boronic acid in high purity?

Synthesis of this compound requires careful optimization due to the presence of multiple functional groups (amino, chloro, fluoro). Key steps include:

  • Protection of the amino group to prevent undesired side reactions during boronation.
  • Selective halogenation : Sequential halogenation steps must ensure regioselectivity, as competing reactions may occur with chloro and fluoro substituents.
  • Boronic acid formation : Use of palladium-catalyzed Miyaura borylation (e.g., with bis(pinacolato)diboron) under inert conditions to avoid oxidation of the boronic acid .
  • Purification challenges : Due to boronic acids’ tendency to form cyclic anhydrides (boroxines), derivatization with diols (e.g., pinacol) stabilizes the product for chromatographic purification. Subsequent hydrolysis yields the free boronic acid .

Q. How can MALDI-MS be optimized for characterizing boronic acid derivatives like this compound?

MALDI-MS analysis is complicated by boronic acid dehydration and boroxine formation. To mitigate this:

  • Derivatization : Form cyclic esters with diols (e.g., mannitol) to prevent trimerization. This stabilizes the analyte and improves ionization efficiency .
  • Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced desorption/ionization of boronate esters.
  • Negative-ion mode : Boronic acids often ionize better in negative-ion mode due to their acidic protons.

Q. What crystallographic tools are recommended for structural elucidation of this compound?

  • SHELX suite : SHELXL is widely used for refining crystal structures, especially for small molecules. Key features include:
    • Treatment of disorder in halogen substituents (Cl/F) using PART instructions.
    • Hydrogen-bonding analysis to assess interactions between the amino group and boronic acid oxygen .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts, critical for resolving overlapping Cl/F positions.

Advanced Research Questions

Q. How do the substituents (amino, Cl, F) influence the binding kinetics of this boronic acid with diols?

The substituents modulate both electronic and steric effects:

  • Amino group : Enhances Lewis acidity of boron via resonance, increasing binding affinity with diols (e.g., sugars).
  • Chloro/fluoro groups : Electron-withdrawing effects further polarize the B-OH bond, accelerating binding kinetics.
  • Steric hindrance : The 2-fluoro and 3-chloro groups may restrict access to the boron center, slowing kon rates for bulky diols.
    • Kinetic trends: For similar arylboronic acids, kon values follow D-fructose > D-glucose due to fructose’s cis-diol configuration .

Q. Can this compound act as a proteasome inhibitor via covalent binding?

Boronic acids are known to inhibit proteasomes by forming reversible covalent bonds with catalytic threonine residues. For this compound:

  • Mechanism : The boron atom reacts with the Thr1-Oγ of the 20S proteasome, stabilized by hydrogen bonds from the amino group.
  • Structure-activity relationship (SAR) : Chloro and fluoro substituents improve membrane permeability and target selectivity compared to simpler arylboronic acids (e.g., bortezomib derivatives) .
  • Validation : Co-crystallization with the proteasome (PDB deposition) and enzyme inhibition assays (IC50) are required to confirm activity.

Q. What thermal degradation pathways are expected for this compound?

Thermogravimetric analysis (TGA) of aromatic boronic acids reveals:

  • Dehydration : Initial weight loss (~150–200°C) due to boroxine formation.
  • Halogen release : Decomposition of chloro/fluoro substituents above 300°C generates HCl/HF, detectable via evolved gas analysis (EGA).
  • Char formation : The amino group promotes carbonization, enhancing residual char yield (potential flame-retardant applications) .

Q. How can this compound be integrated into fluorescent biosensors for bacterial detection?

  • Surface functionalization : Conjugate the boronic acid to carbon dots (CDs) via carbodiimide chemistry. The amino group facilitates covalent attachment.
  • Selectivity : Gram-positive bacteria (e.g., S. aureus) bind preferentially due to interactions with teichoic acid diols on their cell walls.
  • Detection limits : Optimize pH (7.4–8.5) to balance boron-diol binding and fluorescence quenching. Reported limits for similar probes reach 10² CFU/mL .

Q. Are there computational strategies to predict the reactivity of this boronic acid in Suzuki-Miyaura couplings?

  • DFT calculations : Evaluate the energy barrier for transmetallation steps. The electron-deficient aryl ring (due to Cl/F) may accelerate oxidative addition.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize the boronate intermediate.
  • Ligand selection : Bulky ligands (e.g., SPhos) mitigate steric clashes during cross-coupling with ortho-substituted aryl halides .

Methodological Recommendations

  • Synthetic protocols : Protect the amino group with Boc before boronation, then deprotect with TFA.
  • Analytical validation : Use ¹¹B NMR (δ ~30 ppm for free boronic acid) and HRMS to confirm purity.
  • Safety : Handle HF/HCl byproducts with scrubbers in thermal studies .

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